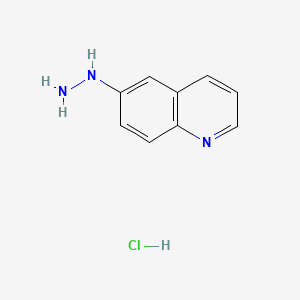

6-Hydrazinylquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-6-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120209-22-5, 103755-52-8 | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydrazinylquinoline Hydrochloride from 6-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 6-hydrazinylquinoline hydrochloride, a crucial intermediate in the development of various pharmaceutical agents.[1] The synthesis involves a nucleophilic aromatic substitution reaction between 6-chloroquinoline and hydrazine hydrate. This document will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, address critical safety considerations, and outline methods for the purification and analytical characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely execute this synthesis.

Introduction: The Significance of this compound

6-Hydrazinylquinoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry. The presence of the hydrazine functional group allows for the facile formation of a wide array of heterocyclic compounds, which are key structural motifs in many biologically active molecules.[1] Notably, this compound serves as a vital intermediate in the synthesis of pharmaceuticals, including potential antimalarial and anticancer agents.[1] Its quinoline backbone also imparts inherent photophysical properties, making it a valuable component in the preparation of fluorescent probes and dyes.[1]

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the highly nucleophilic hydrazine molecule attacks the electron-deficient carbon atom bonded to the chlorine atom on the quinoline ring. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the 6-position towards nucleophilic attack.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the C-6 position of 6-chloroquinoline. This step forms a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Aromatization (Leaving Group Departure): The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.

-

Protonation: The resulting 6-hydrazinylquinoline is a basic compound. To facilitate isolation and improve stability, it is converted to its hydrochloride salt by treatment with hydrochloric acid.

Diagram of the Reaction Mechanism:

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established procedures and best practices.[2][3] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| 6-Chloroquinoline | ≥98% | Commercially Available | |

| Hydrazine Hydrate | 50-60% aqueous solution | Commercially Available | Caution: Toxic and Corrosive |

| Ethanol | Anhydrous | Commercially Available | |

| Hydrochloric Acid | Concentrated (37%) | Commercially Available | Caution: Corrosive |

| Diethyl Ether | Anhydrous | Commercially Available | |

| Round-bottom flask | Appropriate size | Standard laboratory supplier | |

| Reflux condenser | Standard laboratory supplier | ||

| Magnetic stirrer and stir bar | Standard laboratory supplier | ||

| Heating mantle | Standard laboratory supplier | ||

| Buchner funnel and filter paper | Standard laboratory supplier | ||

| pH paper or pH meter | Standard laboratory supplier | ||

| Standard laboratory glassware | Standard laboratory supplier |

Detailed Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition of Reactants: To the flask, add 6-chloroquinoline (1.0 equivalent) and ethanol. Stir the mixture until the 6-chloroquinoline has completely dissolved.

-

Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (typically 5-10 equivalents) to the stirred solution at room temperature. The large excess of hydrazine hydrate helps to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude 6-hydrazinylquinoline in a minimal amount of a suitable solvent like ethanol or isopropanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2).

-

Isolation of Product: The this compound will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow Diagram:

Sources

A Senior Application Scientist's Technical Guide to 6-Hydrazinylquinoline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Hydrazinylquinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. The introduction of a hydrazine moiety, particularly at the 6-position, transforms this scaffold into a versatile and highly reactive building block. 6-Hydrazinylquinoline hydrochloride is not merely a chemical intermediate; it is a strategic entry point for the synthesis of complex heterocyclic systems.[1] Its utility stems from the nucleophilic character of the terminal nitrogen in the hydrazine group, which allows for the construction of pyrazoles, triazoles, and other key pharmacophores.[2] This guide provides an in-depth examination of its core physicochemical properties, analytical characterization methodologies, and safe handling protocols, grounded in the practical experience of a senior application scientist.

Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a salt, a formulation choice that significantly enhances its stability and handling characteristics compared to the freebase. The protonation of the quinoline nitrogen or the hydrazine group increases its aqueous solubility, a critical factor for many synthetic and biological applications.[3]

Structural and Chemical Identifiers

The compound consists of a quinoline ring system substituted with a hydrazine (-NHNH₂) group at the C6 position, supplied as a hydrochloride salt.

Caption: Structure of this compound.

Tabulated Physicochemical Data

For ease of reference, the core quantitative properties of this compound are summarized below. These values are critical for calculating molar equivalents in reactions, predicting solubility behavior, and ensuring appropriate storage conditions.

| Property | Value | Source(s) |

| CAS Number | 120209-22-5 | [4][5] |

| Molecular Formula | C₉H₁₀ClN₃ | [4][5][6] |

| Molecular Weight | 195.65 g/mol | [1][4][5] |

| IUPAC Name | quinolin-6-ylhydrazine;hydrochloride | [5] |

| Melting Point | 219 - 220 °C | |

| Boiling Point | 401.7 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 196.7 °C (Predicted) | [7] |

| Appearance | Typically a powder, color may vary | [8] |

| Storage | Sealed in dry, Room Temperature, Inert atmosphere | [4][7] |

Analytical Characterization: A Validating Workflow

The confirmation of identity, purity, and structure is a non-negotiable aspect of scientific integrity. A multi-technique approach is essential for the comprehensive characterization of this compound. The following workflow represents a robust, self-validating system for quality control and structural elucidation.

Caption: A typical workflow for analytical validation.

Spectroscopic Signature

While specific spectra for this exact compound are proprietary or must be generated experimentally, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the arrangement of non-exchangeable protons. In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the quinoline ring, typically in the 7.0-9.0 ppm range.[9] The chemical shifts will be influenced by the electron-donating nature of the hydrazine group and the overall effect of protonation. The N-H protons of the hydrazine and the ammonium proton (from HCl) would appear as broad, exchangeable signals, often at a higher chemical shift.[10]

-

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the protonated free base [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₉H₉N₃, MW ≈ 159.19).[11][12] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include N-H stretching vibrations from the hydrazine group (typically around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic quinoline ring (in the 1500-1650 cm⁻¹ region), and C-H aromatic stretching (above 3000 cm⁻¹).[13][14][15]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the industry standard for assessing the purity of aromatic compounds. The quinoline ring possesses a strong chromophore, making it highly sensitive to UV detection. A gradient elution method is chosen to ensure that any potential impurities, which may have significantly different polarities, are effectively separated and eluted from the column.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine compound.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic systems, providing a good response.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

-

Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A blank (solvent) injection should be run first to identify any system peaks.

Reactivity and Synthetic Applications

The synthetic value of this compound is centered on the reactivity of the hydrazine group.[16] It serves as a potent binucleophile, enabling the construction of five- and six-membered heterocyclic rings, which are foundational structures in many drug candidates.[2]

Caption: Role as a key intermediate in heterocycle synthesis.

This reactivity makes it a valuable starting material for developing novel compounds with potential biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][17][18] The quinoline core itself can also be functionalized, but reactions involving the hydrazine moiety are most common.

Safety, Handling, and Storage

Trustworthiness: A robust safety protocol is the hallmark of a trustworthy research environment. Hydrazine derivatives, as a class, require careful handling due to potential toxicity.[3]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[19]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][21] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4][7] The hydrochloride salt form is generally more stable than the free base.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

References

-

PubChem. This compound | C9H10ClN3 | CID 53408688. [Link]

-

MySkinRecipes. This compound. [Link]

-

LookChem. Quinoline, 6-hydrazino-, Monohydrochloride. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. [Link]

-

PubChem. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111. [Link]

-

MedCrave. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]

-

ResearchGate. (PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST. Hydrazine dihydrochloride. [Link]

-

NIST. Hydrazine, p-tolyl-, hydrochloride. [Link]

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

National Institutes of Health (NIH). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC. [Link]

-

PubChem. 6-Hydroxyquinoline | C9H7NO | CID 11374. [Link]

-

ResearchGate. 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). [Link]

-

ResearchGate. FTIR-ATR Spectrum of Hydroxyzine Hydrochloride. [Link]

-

ResearchGate. (PDF) Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 91004-61-4: Quinoline, 8-hydrazinyl-, hydrochloride (1… [cymitquimica.com]

- 4. 6-hydrazinyl-Quinoline hydrochloride - CAS:120209-22-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 120209-22-5 | AChemBlock [achemblock.com]

- 7. lookchem.com [lookchem.com]

- 8. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. 6-HYDRAZINO-QUINOLINIUM, CHLORIDE | 16023-69-1 [amp.chemicalbook.com]

- 12. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hydrazine dihydrochloride [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. angenechemical.com [angenechemical.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 6-Hydrazinylquinoline Hydrochloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 6-Hydrazinylquinoline Hydrochloride

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been instrumental in the development of drugs for a wide range of diseases, including malaria, cancer, and various infections.[2] Within this versatile class of compounds, this compound (CAS Number: 120209-22-5) emerges as a critical building block for the synthesis of novel therapeutic agents. Its reactive hydrazine moiety serves as a versatile handle for the construction of a diverse array of derivatives, particularly hydrazones, which have shown significant promise as anticancer and antimicrobial agents.[3][4] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, reactivity, and applications, with a focus on empowering researchers in their drug discovery and development endeavors.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 120209-22-5 | [5] |

| Molecular Formula | C₉H₁₀ClN₃ | [5] |

| Molecular Weight | 195.65 g/mol | [5] |

| IUPAC Name | quinolin-6-ylhydrazine;hydrochloride | [5] |

| Appearance | Light brown to brown solid | [5] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [5] |

| Solubility | Soluble in water | General chemical knowledge |

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached from readily available quinoline precursors. Two common methods involve the nucleophilic substitution of a haloquinoline or the diazotization of an aminoquinoline followed by reduction.

From 6-Chloroquinoline (Representative Protocol)

A widely applicable method for the synthesis of hydrazinylquinolines is the nucleophilic aromatic substitution of a corresponding chloroquinoline with hydrazine hydrate.[6]

Workflow for Synthesis from 6-Chloroquinoline:

Caption: Synthesis of this compound from 6-chloroquinoline.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloroquinoline (1 equivalent) in ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Isolation of the Free Base: The resulting residue is treated with water, and the crude 6-hydrazinylquinoline free base can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added dropwise until the precipitation of the hydrochloride salt is complete.

-

Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

From 6-Aminoquinoline (Diazotization-Reduction)

An alternative route involves the diazotization of 6-aminoquinoline to form a diazonium salt, which is then reduced to the corresponding hydrazine.

Workflow for Synthesis from 6-Aminoquinoline:

Caption: Synthesis via diazotization of 6-aminoquinoline.

Step-by-Step Experimental Protocol:

-

Diazotization: 6-Aminoquinoline (1 equivalent) is dissolved in dilute hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (a significant excess, e.g., 3-4 equivalents) in concentrated hydrochloric acid, also maintained at a low temperature.

-

Workup: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reduction. The resulting precipitate of the tin complex is collected by filtration.

-

Liberation of the Free Base: The collected solid is treated with a strong base, such as a concentrated sodium hydroxide solution, to decompose the complex and liberate the free hydrazine.

-

Extraction and Salt Formation: The free base is then extracted with an organic solvent. The hydrochloride salt is subsequently formed and purified as described in the previous method.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of this compound lies in the high reactivity of the hydrazine moiety. This functional group readily undergoes condensation reactions with carbonyl compounds and can be a precursor for the synthesis of various heterocyclic systems.

Formation of Hydrazones

The most common reaction of 6-hydrazinylquinoline is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone for creating libraries of compounds for biological screening.[6]

General Reaction Scheme:

Caption: Formation of quinoline-hydrazone derivatives.

This reaction typically proceeds under mild acidic catalysis in a protic solvent like ethanol. The resulting hydrazones often possess extended conjugated systems and exhibit interesting photophysical properties, making them useful as fluorescent probes. From a medicinal chemistry perspective, the imine (-N=C-) linkage in hydrazones is a key pharmacophoric element.[4]

Cyclization Reactions: Synthesis of Triazolo[4,3-a]quinolines

The hydrazine functionality can also participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with orthoesters or other suitable one-carbon donors can lead to the formation of triazolo[4,3-a]quinolines, a class of compounds with reported biological activities, including anticonvulsant properties.[7][8]

Applications in Drug Discovery and Research

The primary application of this compound is as a versatile intermediate for the synthesis of compounds with potential therapeutic value. Its derivatives have been investigated for a range of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline-hydrazone derivatives. These compounds have been shown to exert their effects through multiple mechanisms of action.

Potential Molecular Targets of Quinoline-Hydrazone Derivatives in Cancer:

Caption: Potential molecular targets and mechanisms of anticancer action for quinoline-hydrazone derivatives.

-

Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately cell death.[9]

-

Tubulin Polymerization Inhibition: Several quinoline-based compounds act as antimitotic agents by interfering with tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and apoptosis.

-

Kinase Inhibition: The quinoline scaffold is present in several approved tyrosine kinase inhibitors. Derivatives of 6-hydrazinylquinoline can be designed to target specific kinases, such as EGFR and VEGFR, which are often overactive in cancer cells and play a key role in tumor growth and angiogenesis.

Table of Anticancer Activities of Representative Quinoline-Hydrazone Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | SH-SY5Y (Neuroblastoma) | 5.7 | [10] |

| (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | Kelly (Neuroblastoma) | 2.4 | [10] |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [1][4] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [1][4] |

| Quinoline thiosemicarbazone 8 | HCT 116 (Colon) | 0.03-0.065 | [3] |

| Quinoline thiosemicarbazone 8 | MCF-7 (Breast) | 0.03-0.065 | [3] |

| Quinoline thiosemicarbazone 8 | U-251 (Glioblastoma) | 0.03-0.065 | [3] |

| Quinoline-hydrazone 5 | MCF-7 (Breast) | 0.98 | [3] |

| Quinoline-hydrazone 5 | HepG2 (Liver) | 1.06 | [3] |

Antimicrobial and Antimalarial Activities

The quinoline core is famously associated with antimalarial drugs like chloroquine. Hydrazone derivatives of quinolines have also been explored for their activity against various pathogens, including bacteria, fungi, and the Plasmodium parasite.[6]

Analytical Characterization

Proper analytical characterization is essential to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Representative ¹H NMR Data (DMSO-d₆, 400 MHz): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show characteristic signals for the quinoline ring protons, as well as exchangeable protons from the hydrazine and hydrochloride moieties. The aromatic region will display a complex pattern of doublets and double doublets corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating nature of the hydrazine group and the protonation state.

Representative ¹³C NMR Data (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts provide information about the electronic environment of each carbon atom.

High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for assessing the purity of this compound and for monitoring reaction progress.

A General RP-HPLC Method:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol.[11][12]

-

Detection: UV detection at a wavelength where the quinoline chromophore has strong absorbance (e.g., around 230-280 nm).

-

Flow Rate: Typically 1.0 mL/min.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected. Common fragmentation pathways for quinolines include the loss of HCN from the heterocyclic ring.[13][14] The hydrazine side chain may also undergo characteristic fragmentation.

Safety, Handling, and Disposal

Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate safety precautions.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.[15]

Consult the Safety Data Sheet (SDS) for this compound for detailed and specific safety information. [15][17]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its hydrazine group provide a gateway to a vast chemical space of novel quinoline derivatives. The demonstrated anticancer and antimicrobial potential of these derivatives underscores the importance of this intermediate in the ongoing search for new and effective therapeutic agents. This guide has provided a foundational understanding of the synthesis, properties, and applications of this compound, intended to facilitate and inspire further research in this promising area of drug discovery.

References

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (URL: [Link])

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (URL: [Link])

-

MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (URL: [Link])

- MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (URL: not available)

-

Mass Spectra of oxygenated quinolines - ResearchGate. (URL: [Link])

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC - NIH. (URL: [Link])

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (URL: [Link])

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - ResearchGate. (URL: [Link])

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (URL: [Link])

-

IC50 values of compounds 16 and 17 against four different cancer cell lines. - ResearchGate. (URL: [Link])

-

Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives. (URL: [Link])

-

This compound | C9H10ClN3 | CID 53408688 - PubChem. (URL: [Link])

-

Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. (URL: [Link])

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (URL: [Link])

-

Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. (URL: [Link])

-

(PDF) A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate - ResearchGate. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (URL: [Link])

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (URL: [Link])

-

SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (URL: [Link])

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

-

NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google P

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 13. chempap.org [chempap.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. This compound 95% | CAS: 120209-22-5 | AChemBlock [achemblock.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Hydrazinylquinoline Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydrazinylquinoline hydrochloride, a versatile heterocyclic building block with significant applications in analytical chemistry and pharmaceutical research. We will delve into its fundamental properties, synthesis, key applications, and critical safety protocols, offering field-proven insights to empower researchers in their experimental endeavors.

Core Compound Characteristics

This compound is a quinoline derivative featuring a reactive hydrazinyl group at the 6-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for various chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for experimental design and execution. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClN₃ | [1][2] |

| Molecular Weight | 195.65 g/mol | [1][2] |

| CAS Number | 120209-22-5 (monohydrochloride) | [1][2] |

| Appearance | Light brown to brown solid | |

| Melting Point | 219 - 220 °C | |

| Solubility | As a hydrochloride salt, it is expected to have good solubility in water. It is also soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO).[3][4] | N/A |

| Storage | Sealed in a dry, room temperature environment. Keep in a dark place under an inert atmosphere. | [5], |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 6-aminoquinoline. The following protocol is a representative method.

Synthetic Workflow Diagram

Caption: Synthetic route from 6-aminoquinoline to this compound.

Detailed Experimental Protocol

Materials:

-

6-Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a flask, dissolve 6-aminoquinoline in a solution of concentrated HCl and water, then cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete.

-

-

Reduction:

-

In a separate flask, prepare a solution of Tin(II) chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the Tin(II) chloride solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

-

Isolation and Purification:

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol to remove impurities.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Dry the final product under vacuum.

-

Causality of Experimental Choices: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing. The subsequent reduction with Tin(II) chloride is a standard method for converting diazonium salts to hydrazines. The use of hydrochloric acid throughout the process ensures the formation of the desired hydrochloride salt.

Applications in Research and Development

The unique chemical structure of this compound, combining a heterocyclic quinoline core with a reactive hydrazine group, makes it a valuable tool in several scientific domains.

Analytical Chemistry: Derivatization Agent for Carbonyl Compounds

The hydrazine moiety of this compound reacts readily with aldehydes and ketones to form stable hydrazones. This reaction is exploited in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enhance the detection and quantification of carbonyl-containing metabolites.

Mechanism of Derivatization:

Caption: Reaction of 6-Hydrazinylquinoline with a carbonyl compound to form a hydrazone.

Advantages of Derivatization with 6-Hydrazinylquinoline:

-

Enhanced Ionization Efficiency: The quinoline ring provides a readily ionizable site, significantly improving the signal intensity in mass spectrometry.

-

Improved Chromatographic Separation: The derivatized analytes exhibit better retention and peak shape on reverse-phase liquid chromatography columns.

-

Specificity: The reaction is highly specific for carbonyl groups, allowing for targeted analysis of aldehydes and ketones in complex biological matrices.

Drug Discovery: A Privileged Scaffold

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its presence in this compound makes this compound an attractive starting point for the synthesis of novel therapeutic agents.

3.2.1. Antimalarial Drug Development:

Quinoline-based drugs, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades.[6][7] Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite's food vacuole.[6][7][8] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline antimalarials are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[6][7][8] The 6-hydrazinylquinoline scaffold can be utilized to synthesize novel quinoline derivatives with potential antimalarial activity.

3.2.2. Kinase Inhibitors in Oncology:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7][8] Consequently, kinase inhibitors have emerged as a major class of anticancer drugs.[6][7][8] The quinoline scaffold is a key component of several FDA-approved kinase inhibitors.[8] The hydrazine group in this compound provides a reactive handle for the construction of diverse molecular libraries to screen for novel kinase inhibitors. For example, the hydrazine can be reacted with various aldehydes, ketones, or carboxylic acids to generate a wide range of hydrazone and hydrazide derivatives, which can then be evaluated for their ability to inhibit specific kinases involved in cancer progression.[6][9]

Safety, Handling, and Disposal

Due to the presence of the hydrazine moiety, this compound must be handled with extreme caution. Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of a potential splash, chemical-resistant overalls should be worn.

-

Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.

Handling and Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.

-

Keep containers tightly closed when not in use.

-

Avoid the formation of dust.

-

Use only non-sparking tools.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable and versatile chemical reagent with significant potential in both analytical and synthetic chemistry. Its utility as a derivatizing agent for carbonyl compounds and as a building block for the synthesis of novel pharmaceutical agents, particularly antimalarials and kinase inhibitors, is well-established. However, its inherent toxicity necessitates strict adherence to safety protocols. By understanding its properties, synthesis, applications, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific discoveries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.

- Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 16(13), 1615–1647.

-

MySkinRecipes. This compound. [Link]

- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.

-

LookChem. Quinoline, 6-hydrazino-, Monohydrochloride. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

gChem Global. DMSO. [Link]

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry, 10, 1046428.

- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Pharmaceuticals, 16(12), 1735.

Sources

- 1. This compound | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 120209-22-5 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. gchemglobal.com [gchemglobal.com]

- 5. 6-hydrazinyl-Quinoline hydrochloride - CAS:120209-22-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

Harnessing the Power of the Hydrazine Moiety: The Mechanism and Application of 6-Hydrazinylquinoline Hydrochloride in Ultrasensitive Analyte Derivatization

An In-Depth Technical Guide

Abstract

For researchers, clinical scientists, and drug development professionals, the accurate quantification of low-abundance analytes is a persistent challenge. Many critical biomolecules, particularly those containing carbonyl groups (aldehydes and ketones), lack the intrinsic physicochemical properties required for sensitive detection by modern analytical platforms like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization provides a powerful solution by covalently "tagging" these analytes to enhance their detectability. This guide provides an in-depth exploration of 6-Hydrazinylquinoline hydrochloride (HQH), a premier derivatizing agent. We will dissect its core mechanism of action, provide field-proven experimental protocols, and illustrate how its unique structure transforms challenging analytes into ideal candidates for ultrasensitive quantification.

The Rationale for Derivatization: Overcoming Analytical Hurdles

In analytical chemistry, derivatization is the strategic chemical modification of an analyte to alter its properties for improved analysis.[1] Analytes that are non-volatile, thermally unstable, or lack a significant chromophore or ionizable group often yield poor chromatographic resolution and low detector response.[2] The primary goals of derivatization are:

-

To Confer Detectability: A derivatizing agent attaches a chromophoric or fluorophoric group to an otherwise "invisible" analyte, enabling strong absorption for UV-Visible detection or emission for fluorescence detection.[1]

-

To Improve Chromatographic Behavior: By increasing the hydrophobicity of small, polar analytes, derivatization enhances retention and peak shape on widely used reversed-phase columns.[3]

-

To Enhance Mass Spectrometric Ionization: The addition of a moiety that is easily protonated or deprotonated drastically improves signal intensity in ESI-MS.[3][4]

This compound is an exemplary reagent designed to achieve all three of these objectives, specifically for carbonyl-containing compounds. Its structure consists of a highly reactive **hydrazine group (-NHNH₂) responsible for the chemical reaction, and a **quinoline backbone that provides the essential photophysical and chromatographic properties.[5]

The Core Mechanism: Nucleophilic Attack and Hydrazone Formation

The efficacy of HQH hinges on a classic organic reaction: the condensation of a hydrazine with a carbonyl compound to form a stable hydrazone. This is a two-step nucleophilic addition-elimination reaction, typically performed pre-column and optimized by mild acid catalysis.

Causality of the Mechanism:

-

Acid Catalysis & Carbonyl Activation: The reaction is initiated in a slightly acidic environment, often using glacial acetic acid.[6] The acid protonates the oxygen atom of the analyte's carbonyl group. This step is critical because it creates a resonance-stabilized carbocation, rendering the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack.

-

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group in HQH possesses a lone pair of electrons, making it a potent nucleophile. This nitrogen attacks the now-activated, electron-deficient carbonyl carbon. The quinoline ring of HQH acts as an electron-donating system, which serves to enhance the nucleophilicity of the hydrazine moiety, making the reaction efficient.[7]

-

Dehydration & Hydrazone Formation: The initial addition forms an unstable carbinolamine intermediate. This intermediate rapidly undergoes dehydration (elimination of a water molecule) to form a new, stable carbon-nitrogen double bond (C=N). The final product is a quinolinyl-hydrazone derivative, where the original analyte is now covalently linked to the quinoline tag.[8][9]

The resulting hydrazone is highly conjugated and stable, making it ideal for subsequent analysis.

Caption: Figure 2: Logical Flow of Analytical Enhancement.

Field-Proven Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust, self-validating framework for the derivatization of carbonyls in complex matrices (e.g., serum, urine) for LC-MS analysis. The trustworthiness of the method is ensured by the parallel processing of a blank, a standard, and the unknown sample.

Reagents & Materials:

-

This compound (HQH)

-

Acetonitrile (ACN), HPLC or Optima grade

-

Glacial Acetic Acid

-

Deionized Water (18.2 MΩ·cm)

-

Analyte standard(s)

-

Sample matrix (e.g., serum, extracted tissue)

-

Microcentrifuge tubes

-

Heating block or water bath set to 60°C

Protocol Steps:

-

Reagent Preparation (Derivatization Solution):

-

Prepare a 10 mM stock solution of HQH in ACN.

-

Prepare the final derivatization solution by mixing HQH stock, ACN, and glacial acetic acid. A typical ratio might be 1:8:1 (v/v/v).

-

Expertise Insight: The fresh preparation of this solution is critical as hydrazines can be susceptible to oxidation over time. Acetic acid serves as the essential catalyst. [6]

-

-

Sample Preparation & Reaction Setup:

-

Blank: In a microcentrifuge tube, add 100 µL of the derivatization solution. This will confirm that no contamination is present in the reagents.

-

Standard: In a separate tube, add a known amount (e.g., 10 µL of a 100 µM standard) of the target analyte and 90 µL of solvent. Add 100 µL of the derivatization solution. This validates reaction efficiency and provides a retention time marker.

-

Sample: In a third tube, add 100 µL of your sample extract (previously prepared by protein precipitation or solid-phase extraction). Add 100 µL of the derivatization solution.

-

-

Derivatization Reaction:

-

Vortex all tubes gently to mix.

-

Incubate all tubes at 60°C for 60 minutes . [7] * Expertise Insight: The choice of 60°C and 60 minutes is based on kinetic studies that show the reaction reaches completion for a wide range of carbonyls under these conditions, ensuring consistent and quantitative derivatization. [7]

-

-

Reaction Quenching and Final Preparation:

-

After incubation, immediately place the tubes on ice for 5 minutes to stop the reaction.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial. Dilute with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid) as needed to ensure compatibility with the LC system.

-

-

LC-MS Analysis:

-

Inject the samples onto a reversed-phase C18 column.

-

Analyze using a gradient elution from high aqueous to high organic mobile phase.

-

Monitor for the [M+H]⁺ ion of the expected hydrazone derivative in the mass spectrometer.

-

Caption: Figure 3: Experimental Workflow for HQH Derivatization.

Performance Data & Applications

The utility of hydrazinoquinoline derivatization is well-documented in metabolomics research for the simultaneous analysis of key metabolic indicators. A study by Lu, Yao, & Chen (2013) on the closely related isomer 2-Hydrazinoquinoline (HQ) demonstrated its effectiveness in derivatizing a range of metabolites for LC-MS analysis, showcasing the power of this chemical class. [8]

| Analyte Class | Example Metabolite | Analytical Improvement via Derivatization | Relevance |

|---|---|---|---|

| Aldehydes | Acetaldehyde | Enables retention on C18 column; forms stable, highly ionizable hydrazone. | Marker of alcohol metabolism and oxidative stress. |

| Ketones | Acetone | Transforms volatile analyte into a non-volatile, easily detectable derivative. | Key indicator of ketosis in diabetic ketoacidosis. [4] |

| Keto Acids | Pyruvic Acid | Reacts with both keto and carboxylic acid groups (with appropriate catalysts), improving chromatographic performance. | Central hub in energy metabolism. |

| Carboxylic Acids | 3-Hydroxybutyric Acid | HQ can derivatize carboxylic acids via esterification, enabling simultaneous analysis with carbonyls. [8]| Primary ketone body in diabetic ketoacidosis. |

This multi-class capability makes HQH and its isomers powerful tools for obtaining a comprehensive snapshot of metabolic status from a single analytical run. [4][8][10]

Conclusion

This compound is more than a simple reagent; it is an enabling technology for the sensitive and reliable quantification of carbonyl-containing analytes. By understanding its core mechanism—an acid-catalyzed nucleophilic addition-elimination—scientists can leverage its power to transform analytically challenging molecules into ideal targets for HPLC and LC-MS analysis. The quinoline tag imparts three essential features: UV-visibility, hydrophobicity for chromatographic separation, and enhanced ionizability for mass spectrometry. The robust, field-proven protocols detailed herein provide a clear path for researchers to successfully implement this technique, unlocking new insights in metabolomics, clinical diagnostics, and drug development.

References

-

MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US2471697A - Process for reducing carbonyl compounds to their corresponding methylene analogues.

-

ResearchGate. (n.d.). Reaction of compounds 5 and 6 with hydrazines. Retrieved from [Link]

-

ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

-

National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

-

PubMed. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to 6-Hydrazinylquinoline Hydrochloride: A Versatile Precursor for Modern Heterocyclic Synthesis

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The strategic functionalization of this scaffold is paramount for the discovery of novel drugs.[3] This technical guide provides an in-depth exploration of 6-hydrazinylquinoline hydrochloride, a highly valuable and versatile precursor for the synthesis of fused heterocyclic systems. We will delve into the causality behind experimental choices, provide validated protocols for the synthesis of key pharmacophores such as pyrazolo[4,3-c]quinolines and triazolo[4,5-c]quinolines, and discuss the practical considerations essential for researchers, scientists, and drug development professionals. This document serves as a practical and authoritative resource for leveraging this key building block in the design and execution of advanced synthetic strategies.

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[1][4] Its rigid structure and electron-rich nature allow it to interact with a wide array of biological targets, and its core can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[5] This has led to the development of numerous successful drugs across various therapeutic areas.[2][3] The introduction of a hydrazine group at the 6-position unlocks a powerful synthetic handle, enabling the construction of additional fused heterocyclic rings and expanding the chemical space available for drug design.[6]

| Pharmacological Activity | Examples of Quinoline-Based Drugs | Reference |

| Antimalarial | Chloroquine, Quinine, Mefloquine | [2][5] |

| Antibacterial | Ciprofloxacin, Levofloxacin | [2] |

| Anticancer | Camptothecin, Topotecan | [2][3] |

| Anti-inflammatory | - | [7] |

| Antiviral | Saquinavir | [3] |

| Antihypertensive | Quinapril | [5] |

This compound: Properties and Safe Handling

This compound is the primary subject of this guide.[8] Understanding its properties and handling requirements is the first step in its successful application. The hydrazine moiety (-NHNH₂) is a potent nucleophile, making it an excellent precursor for condensation and cyclization reactions.[6] However, hydrazine derivatives as a class require careful handling due to potential toxicity.[9][10]

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120209-22-5 | [8][11] |

| Molecular Formula | C₉H₁₀ClN₃ | [8] |

| Molecular Weight | 195.65 g/mol | [8][11] |

| Appearance | Solid (form may vary) | [11] |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep tightly closed. | [9][11] |

Table 2.2: GHS Hazard Information for Hydrazine Derivatives

| Hazard Statement | Description | Precautionary Action |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [9][10] |

| H317 | May cause an allergic skin reaction. | [9][10] |

| H350 | May cause cancer. | [9][10] |

| H410 | Very toxic to aquatic life with long-lasting effects. | [9][10] |

| Precautionary Action | Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin.[9] |

Synthesis of Fused Pyrazole-Quinoline Systems: The Pyrazolo[4,3-c]quinoline Core

One of the most direct and high-value applications of 6-hydrazinylquinoline is the synthesis of pyrazolo[4,3-c]quinolines. This scaffold is of significant interest due to its documented biological activities, including potential as anti-inflammatory agents and kinase inhibitors.[12][13] The synthesis relies on the classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.

Causality: The highly nucleophilic terminal nitrogen of the hydrazine moiety preferentially attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl partner. This is followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, which, after dehydration, yields the stable aromatic pyrazole ring. The choice of solvent (e.g., ethanol or acetic acid) is critical as it must facilitate the reaction without causing unwanted side reactions. Acid catalysis is often employed to activate the carbonyl groups towards nucleophilic attack.

Experimental Protocol: Synthesis of a Representative 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

This protocol is adapted from methodologies described for the synthesis of related pyrazolo[4,3-c]quinoline structures. Researchers should always conduct their own risk assessment before proceeding.[12][13]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol.

-

Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir for 15-20 minutes at room temperature.

-

Dicarbonyl Addition: To the mixture, add the desired 1,3-dicarbonyl compound, for example, a suitable ethyl 2-aryl-3-oxobutanoate (1.0 eq).

-

Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) to yield the pure pyrazolo[4,3-c]quinoline derivative.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Fused Triazole-Quinoline Systems: The Triazolo[4,5-c]quinoline Core

The synthesis of the triazolo[4,5-c]quinoline ring system represents another powerful transformation of this compound.[14] This scaffold is also a key feature in various biologically active molecules. The most common strategy involves the conversion of the hydrazine to an azide, followed by an intramolecular cyclization.

Causality: The synthesis begins with the diazotization of the hydrazine group using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This forms a highly reactive diazonium salt intermediate, which readily converts to the corresponding quinolin-6-yl azide. The azide can then undergo a thermal or acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich position of the quinoline ring, followed by tautomerization to yield the aromatic triazole ring.

CRITICAL SAFETY NOTE: Organic azides are potentially explosive. They can be sensitive to heat, shock, and friction. Always handle them with extreme caution, behind a blast shield, and in small quantities. Avoid using metal spatulas for handling.

Experimental Protocol: Synthesis of a Representative Triazolo[4,5-c]quinoline

This protocol is a generalized procedure based on established chemical principles for triazole formation from hydrazines. It must be performed with stringent safety precautions.[15]

-

Diazotization (Step 1): Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled quinoline solution, ensuring the temperature remains below 5 °C. Stir vigorously during the addition. The formation of the azide may be observed by a change in color or the formation of a precipitate.

-

Azide Isolation (Optional/In Situ): The intermediate quinolin-6-yl azide is often used directly in the next step without isolation due to its instability. If isolation is necessary, it must be done with extreme care via extraction into an organic solvent like ethyl acetate, followed by careful drying and concentration at low temperature.

-

Cyclization (Step 2): Gently heat the solution (or the isolated azide in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization. The required temperature can vary significantly (e.g., 100-250 °C) and should be determined empirically. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, an appropriate extraction and purification procedure, such as column chromatography on silica gel, is required to isolate the pure triazolo[4,5-c]quinoline.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion and Future Directions

This compound is an undeniably powerful and versatile precursor in heterocyclic chemistry. Its ability to serve as a nucleophilic building block for the construction of fused pyrazole and triazole rings provides medicinal chemists with reliable pathways to novel and biologically relevant chemical entities.[6][12][13] The protocols described herein offer a validated foundation for the synthesis of pyrazolo[4,3-c]quinolines and triazolo[4,5-c]quinolines. Future research will likely focus on expanding the utility of this precursor in multicomponent reactions, flow chemistry for the safer handling of hazardous intermediates like azides, and the generation of diverse compound libraries for high-throughput screening in drug discovery programs. The continued exploration of this key intermediate will undoubtedly lead to the development of next-generation therapeutics.

References

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central.

- Application of Quinoline Ring in Structural Modification of N

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis Online.

- The Broad Applications of Quinoline Derivatives:

- (PDF)

- A Review on Quinoline: Diverse Pharmacological Agent - Chemistry Research Journal.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

- An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchG

- SAFETY D

- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI.

- This compound | C9H10ClN3 | CID 53408688 - PubChem.

- This compound 95% | CAS: 120209-22-5 | AChemBlock.

- 103755-52-8 | 6-Hydrazinoquinoline dihydrochloride - AiFChem.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI.

- Synthesis of triazolo[4,5‐c]quinoline derivatives.

- ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines.

- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - NIH.

- CAS 103755-52-8 6-Hydrazinylquinoline hcl - Alfa Chemistry.

- The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines.

- Safety D

- This compound - MySkinRecipes.

- (PDF)

- Synthesis of triazolo‐thiadiazinequinoline (135) via the application of Dimroth rearrangement.

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv

- 6-hydrazinyl-Quinoline hydrochloride - CAS:120209-22-5 - Sunway Pharm Ltd.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrj.org [chemrj.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H10ClN3 | CID 53408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. This compound 95% | CAS: 120209-22-5 | AChemBlock [achemblock.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in 6-Hydrazinylquinoline Hydrochloride

Abstract

6-Hydrazinylquinoline hydrochloride is a versatile bifunctional molecule that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure marries the electronically complex quinoline scaffold, a privileged core in numerous pharmaceuticals, with the highly nucleophilic hydrazine moiety.[1][2][3] This guide provides an in-depth exploration of the reactivity of the hydrazine group within this specific molecular context. We will dissect the key reaction pathways, including nucleophilic additions to carbonyls, subsequent cyclization cascades for heterocycle synthesis, and redox transformations. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying chemical logic to empower rational design and experimental success.

Introduction: The Molecular Architecture and Properties

This compound presents a fascinating case study in reactivity, where the properties of two distinct functional groups—the quinoline ring and the hydrazine hydrochloride salt—are intimately linked.

Physicochemical Properties

The compound is typically a solid at room temperature, and its hydrochloride salt form confers high solubility in water and polar protic solvents.[3][4] This property is advantageous for certain reaction setups but also presents a key challenge: in its protonated state, the hydrazine group's nucleophilicity is quenched.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN₃ | PubChem[5] |

| Molecular Weight | 195.65 g/mol | PubChem[5] |

| IUPAC Name | quinolin-6-ylhydrazine;hydrochloride | PubChem[5] |